molecular formula C20H21NO4 B5001489 2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one

2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one

Cat. No. B5001489
M. Wt: 339.4 g/mol
InChI Key: OIXGEZRFYBTCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-3-[2-(1-piperidinyl)ethoxy]-4H-chromen-4-one is a compound that belongs to the class of flavonoids. It is commonly known as FPEC and has been found to have a wide range of biological activities. FPEC has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of FPEC is not fully understood, but it is thought to act on various signaling pathways in the body. FPEC has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to modulate the activity of enzymes involved in DNA repair and apoptosis.
Biochemical and Physiological Effects
FPEC has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. FPEC has also been found to improve cognitive function and memory in animal studies. Additionally, FPEC has been found to have antitumor and antiviral activities.

Advantages and Limitations for Lab Experiments

FPEC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have a wide range of biological activities, making it a promising compound for scientific research. However, FPEC also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on FPEC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FPEC has also been found to have antiviral activity, making it a promising compound for the development of antiviral drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

FPEC can be synthesized using various methods. One of the most common methods is the condensation of 2-acetyl furan with 1-piperidinoethanol in the presence of a base such as potassium hydroxide. The resulting product is then cyclized to form FPEC. Other methods include the use of different starting materials and catalysts.

Scientific Research Applications

FPEC has been found to have a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have anti-inflammatory, antioxidant, antitumor, and antiviral activities. FPEC has also been found to improve cognitive function and memory in animal studies.

properties

IUPAC Name

2-(furan-2-yl)-3-(2-piperidin-1-ylethoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-18-15-7-2-3-8-16(15)25-19(17-9-6-13-23-17)20(18)24-14-12-21-10-4-1-5-11-21/h2-3,6-9,13H,1,4-5,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXGEZRFYBTCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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